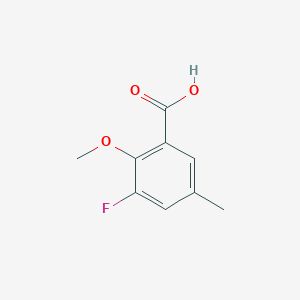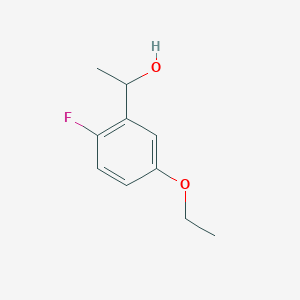
4-Bromo-2-(but-3-en-1-yl)-1-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-(but-3-en-1-yl)-1-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. It is characterized by the presence of a bromine atom, a fluorine atom, and a but-3-en-1-yl group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(but-3-en-1-yl)-1-fluorobenzene typically involves the halogenation of a suitable precursor. One common method is the bromination of 2-(but-3-en-1-yl)-1-fluorobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems and advanced catalysts can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-(but-3-en-1-yl)-1-fluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The but-3-en-1-yl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the halogen atoms or to hydrogenate the double bond in the but-3-en-1-yl group.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of 2-(but-3-en-1-yl)-1-fluorophenol or 2-(but-3-en-1-yl)-1-fluoroaniline.
Oxidation: Formation of 4-bromo-2-(but-3-en-1-yl)-1-fluorobenzaldehyde or 4-bromo-2-(but-3-en-1-yl)-1-fluorobenzoic acid.
Reduction: Formation of 4-bromo-2-(but-3-en-1-yl)-1-fluorocyclohexane.
Aplicaciones Científicas De Investigación
4-Bromo-2-(but-3-en-1-yl)-1-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drug candidates with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-(but-3-en-1-yl)-1-fluorobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity towards its targets.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-1-butene: Similar in structure but lacks the fluorine atom and has different reactivity.
4-Bromo-2-(but-3-en-1-yl)phenol: Contains a hydroxyl group instead of a fluorine atom, leading to different chemical properties.
4-Bromo-2-(but-3-en-1-yl)aniline: Contains an amino group instead of a fluorine atom, affecting its reactivity and applications.
Uniqueness
4-Bromo-2-(but-3-en-1-yl)-1-fluorobenzene is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which can significantly influence its chemical reactivity and interactions with biological targets. The but-3-en-1-yl group also provides additional sites for chemical modifications, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
4-bromo-2-but-3-enyl-1-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF/c1-2-3-4-8-7-9(11)5-6-10(8)12/h2,5-7H,1,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQAFIDXJAFKFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=C(C=CC(=C1)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[3-(2-Methylpropyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6358623.png)








